molecular formula C7H9ClFNO2S B6200141 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride CAS No. 2731014-02-9

3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride

Cat. No.: B6200141
CAS No.: 2731014-02-9
M. Wt: 225.67 g/mol
InChI Key: INTXEGSTVLONBV-UHFFFAOYSA-N
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Description

It has a molecular weight of 239.5 Da and is known to inhibit proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin.

Preparation Methods

The synthesis of 3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride involves the reaction of 3-(aminomethyl)benzenesulfonamide with thionyl chloride, followed by treatment with hydrogen fluoride and hydrochloric acid. Here is a step-by-step synthetic route:

  • Dissolve 3-(aminomethyl)benzenesulfonamide in dry dichloromethane.
  • Add thionyl chloride dropwise to the solution while stirring at room temperature.
  • Continue stirring for 2 hours at room temperature.
  • Evaporate the solvent under reduced pressure to obtain 3-(aminomethyl)benzenesulfonyl chloride.
  • Dissolve 3-(aminomethyl)benzenesulfonyl chloride in anhydrous hydrogen fluoride.
  • Add anhydrous hydrochloric acid dropwise to the solution while stirring at -78°C.
  • Stir the reaction mixture for 2 hours at -78°C.
  • Allow the reaction mixture to warm up to room temperature.
  • Quench the reaction by adding ice-cold water.
  • Extract the product with dichloromethane.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Evaporate the solvent under reduced pressure to obtain this compound.

Chemical Reactions Analysis

3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride undergoes various types of chemical reactions, including substitution reactions. It is known to react with the hydroxyl groups of serine residues in proteins, leading to the formation of covalent bonds. Common reagents used in these reactions include thionyl chloride, hydrogen fluoride, and hydrochloric acid. The major product formed from these reactions is the modified serine residue with an additional 183.0354 Da added to each modified residue.

Scientific Research Applications

3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is widely used in scientific research due to its ability to inhibit serine proteases. It is utilized in various fields, including:

    Chemistry: Used as a reagent in synthetic chemistry for the modification of serine residues in proteins.

    Biology: Employed in biochemical studies to inhibit proteases and study their functions.

    Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity.

    Industry: Used in the production of protease inhibitors for various industrial applications.

Mechanism of Action

The compound exerts its effects by covalently modifying the hydroxyl groups of serine residues in proteins. This modification results in the addition of 183.0354 Da to each modified residue. It also targets other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group. The molecular targets and pathways involved include the inhibition of proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin.

Comparison with Similar Compounds

3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is unique due to its irreversible inhibition of serine proteases and its water solubility. Similar compounds include:

    Phenylmethylsulfonyl fluoride (PMSF): Another serine protease inhibitor, but less water-soluble compared to this compound.

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Similar in structure but with different inhibitory properties.

These comparisons highlight the uniqueness of this compound in terms of its solubility and irreversible inhibition properties.

Properties

CAS No.

2731014-02-9

Molecular Formula

C7H9ClFNO2S

Molecular Weight

225.67 g/mol

IUPAC Name

3-(aminomethyl)benzenesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C7H8FNO2S.ClH/c8-12(10,11)7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H

InChI Key

INTXEGSTVLONBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)CN.Cl

Purity

95

Origin of Product

United States

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